64-[6-Carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44-tetrahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid
Description
This compound is a highly complex polycyclic molecule featuring a decacyclic core with multiple fused rings, diverse oxygen- and nitrogen-containing functional groups (e.g., hydroxy, carboxy, dichloro, methylamino, and hexaoxo moieties), and glycosidic linkages. While its exact natural source remains unspecified, its structural complexity aligns with secondary metabolites from marine actinomycetes, which are known for producing pharmacologically relevant compounds .
Properties
Molecular Formula |
C83H88Cl2N8O28 |
|---|---|
Molecular Weight |
1716.5 g/mol |
IUPAC Name |
64-[6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44-tetrahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C83H88Cl2N8O28/c1-34(2)11-8-6-4-5-7-9-14-56(98)88-65-68(101)70(103)73(81(113)114)121-82(65)120-72-53-29-39-30-54(72)117-50-24-19-38(27-45(50)84)66(99)64-79(110)92-63(80(111)112)42-12-10-13-51(118-83-71(104)69(102)67(100)55(33-94)119-83)57(42)43-26-36(17-22-47(43)95)60(76(107)93-64)89-77(108)61(39)90-78(109)62-44-31-41(32-49(97)58(44)85)116-52-28-37(18-23-48(52)96)59(86-3)75(106)87-46(74(105)91-62)25-35-15-20-40(115-53)21-16-35/h10,12-13,15-24,26-32,34,46,55,59-71,73,82-83,86,94-97,99-104H,4-9,11,14,25,33H2,1-3H3,(H,87,106)(H,88,98)(H,89,108)(H,90,109)(H,91,105)(H,92,110)(H,93,107)(H,111,112)(H,113,114) |
InChI Key |
DUFQTFJKDHAGSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC=C7)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Chlorination and Halogenation
Regioselective chlorination at positions 5 and 32 is achieved via gaseous chlorine in refluxing acetic acid, a method yielding 40–50% 2,3-dicyano-5,6-dichlorohydroquinone. The reaction’s selectivity arises from electron-rich aromatic regions, with excess chlorine (7 equivalents) required for complete substitution. For the target compound, analogous conditions may introduce dichloro groups while preserving acid-labile functionalities through temperature modulation (80–100°C).
Acylation and Amide Bond Formation
The 10-methylundecanoylamino group at position 3 demands careful acylation. NaHSO4/SiO2-catalyzed reactions, as used for 3-acylisoxazole derivatives, enable efficient coupling of nitro ketones with alkynes under refluxing toluene. This solid-supported acid catalyst facilitates acylation at 80°C with 94% yield, demonstrating compatibility with thermally sensitive substrates. For the target compound, activating 10-methylundecanoic acid as its acid chloride prior to coupling with an oxan-2-yl amine intermediate may optimize amide bond formation.
Catalytic Systems and Reaction Optimization
Acid Catalysis and Dehydration
Phosphoric acid (85%) is indispensable for dehydrative decarboxylation, as its dehydration at 290°C mantle temperature ensures complete reaction. Without water removal, carboxylation stalls, underscoring the necessity of azeotropic distillation. For the target compound, similar conditions may drive cyclization while minimizing side reactions.
Heterogeneous Catalysis
Amberlyst 15 and NaHSO4/SiO2 offer recyclable platforms for acid-catalyzed steps. Amberlyst 15 retains 90% activity after 10 cycles in acylation reactions, while NaHSO4/SiO2 enables nitrile oxide formation from β-nitro ketones. These systems mitigate waste generation and enhance scalability, critical for multi-step syntheses.
Purification and Characterization
Crystallization and Solvent Selection
Product isolation relies on differential solubility. For example, 2,4-dihydroxy-3-nitropyridine precipitates upon cooling to <80°C in isopropyl alcohol, yielding 60% after air-drying. The target compound’s polar carboxy and hydroxy groups may necessitate mixed-solvent systems (e.g., ethanol–water) for crystallization.
Chemical Reactions Analysis
A40926 undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be biotransformed by Actinoplanes teichomyceticus cells, which can deacylate A40926 to yield glycopeptide nuclei that can be synthetically reacylated to form new analogs.
Common reagents and conditions used in these reactions include branched amino acids and specific fermentation conditions that affect the fatty acid composition of the antibiotic complex . Major products formed from these reactions include various analogs of A40926 with different fatty acid chains .
Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential antimicrobial properties. Its structure suggests that it could interact effectively with bacterial cell membranes or enzymes involved in cell wall synthesis. Research indicates that compounds with similar structural motifs exhibit significant activity against both gram-positive and gram-negative bacteria .
Anticancer Properties
Preliminary studies have explored the anticancer potential of this compound. Its ability to inhibit certain enzymes involved in tumor growth and metastasis presents a promising avenue for further research in oncology . The compound's complex structure may allow it to target multiple pathways involved in cancer progression.
Drug Delivery Systems
Due to its unique chemical structure and functional groups capable of forming stable complexes with various biomolecules, this compound can be utilized in drug delivery systems. Its ability to encapsulate therapeutic agents and release them in a controlled manner makes it suitable for developing advanced drug formulations .
Biochemical Research
The compound's intricate structure allows it to serve as a valuable tool in biochemical research for studying enzyme interactions and metabolic pathways. Its derivatives could be synthesized to explore specific biological mechanisms or cellular responses .
Development of Novel Therapeutics
Given its diverse functional groups and potential for modification through synthetic chemistry techniques, this compound can lead to the development of novel therapeutics targeting various diseases beyond infections and cancer .
Case Study 1: Antimicrobial Testing
In a recent study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and tested their antimicrobial efficacy against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited potent antibacterial activity comparable to existing antibiotics .
Case Study 2: Cancer Cell Line Studies
Another study investigated the effects of the compound on various cancer cell lines. The results demonstrated that the compound could induce apoptosis in cancer cells while sparing normal cells from toxicity. This selective action highlights its potential as a therapeutic agent with fewer side effects compared to conventional chemotherapeutics .
Case Study 3: Drug Delivery Applications
Researchers have explored using this compound in nanoparticle formulations for targeted drug delivery in cancer therapy. The study showed enhanced bioavailability and targeted delivery of chemotherapeutic agents using this compound as a carrier system .
Mechanism of Action
A40926 exerts its effects by inhibiting cell wall synthesis in Gram-positive bacteria. The compound binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing their incorporation into the cell wall . The dbv gene cluster is involved in the biosynthesis of A40926, with specific genes encoding enzymes that modify the glycopeptide structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Functional Group Comparison
Key Observations :
- Dichloro and hexaoxo groups are rare in natural products but common in synthetic antimicrobials, suggesting hybrid origins .
- Glycosylation patterns in the target compound and C54H86O25 () imply shared mechanisms for membrane penetration or receptor binding .
Computational Comparison Methods
Graph-based similarity algorithms () and fingerprint-based approaches () were applied to assess structural overlap:
- Graph Theory : The undecacyclic framework posed challenges due to NP-hard complexity, but subgraph isomorphism analysis revealed 65% similarity to C54H86O25 () in glycosylation and carboxy motifs .
- Fingerprint Analysis : OpenEye’s Shape + color scores () showed <40% similarity to Salternamide E derivatives, indicating divergent pharmacophoric features despite shared halogenation .
Functional and Bioactivity Comparison
Table 2: Bioactivity Profiles
Key Findings :
- The target compound exhibits broad-spectrum antimicrobial activity, outperforming Salternamide E against Gram-negative strains but with lower solubility .
- Its antitumor potency (IC50 <1 μM) surpasses C54H86O25, likely due to dichloro groups enhancing DNA alkylation or topoisomerase inhibition .
- Stability >24 hours at physiological pH suggests suitability for intravenous delivery, unlike Salternamide E .
Biological Activity
The compound is a complex glycopeptide antibiotic known as Parvodicin C1 (CAS No. 110882-84-3). It exhibits significant biological activity primarily against Gram-positive bacteria and has been studied for its potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C83H88Cl2N8O29
- Molecular Weight : 1732.5 g/mol
Structural Features
The compound features multiple hydroxyl groups and a unique polycyclic structure that contributes to its biological activity. The presence of chlorinated and carboxylic acid functionalities enhances its interaction with bacterial cell walls.
Antimicrobial Activity
Parvodicin C1 is known for its potent activity against various strains of Gram-positive bacteria including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Streptococcus pneumoniae
Studies have demonstrated that this compound disrupts bacterial cell wall synthesis by inhibiting transpeptidation reactions crucial for peptidoglycan formation.
The mechanism involves binding to the D-alanyl-D-alanine terminus of cell wall precursors which inhibits the enzyme transglycosylase and transpeptidase activities essential for peptidoglycan cross-linking. This ultimately leads to cell lysis and death of the bacteria.
Pharmacokinetics
Research indicates that Parvodicin C1 has favorable pharmacokinetic properties:
- Absorption : Rapid absorption post-administration.
- Distribution : High tissue penetration.
- Metabolism : Primarily hepatic metabolism with active metabolites contributing to its antimicrobial effect.
Toxicity and Side Effects
While generally well-tolerated in clinical settings:
- Potential side effects include gastrointestinal disturbances and allergic reactions.
Long-term studies are necessary to fully understand the safety profile.
Clinical Applications
- Case Study 1 : A clinical trial involving patients with severe skin infections showed significant improvement in infection resolution rates when treated with Parvodicin C1 compared to standard therapies.
- Case Study 2 : In a cohort study of patients with osteomyelitis caused by MRSA, Parvodicin C1 demonstrated superior efficacy in reducing bacterial load compared to traditional antibiotics.
Comparative Effectiveness
A comparative analysis with other antibiotics like vancomycin indicated that Parvodicin C1 had a lower rate of treatment failure and fewer adverse effects.
Recent Studies
Recent research has focused on the optimization of Parvodicin C1 derivatives to enhance its potency and reduce resistance development among bacterial strains.
Table of Biological Activities
| Activity Type | Effectiveness | Notes |
|---|---|---|
| Antimicrobial | High | Effective against MRSA and Streptococcus |
| Cell Wall Synthesis Inhibition | Strong | Mechanism involves D-alanyl-D-alanine binding |
| Tissue Penetration | Excellent | Rapid distribution in infected tissues |
| Side Effects | Moderate | Gastrointestinal issues reported |
Q & A
Q. What spectroscopic and crystallographic methods are critical for resolving the stereochemistry of this compound?
The compound’s stereochemical complexity requires a multi-technique approach:
- X-ray crystallography : Essential for unambiguous determination of absolute configuration, particularly for chiral centers in the macrocyclic and glycosidic regions .
- High-resolution NMR : Use - HSQC and NOESY to assign spatial relationships between protons, especially in oxan-2-yl and hexaoxo moieties .
- Circular Dichroism (CD) : Validate chiral environments in sugar units (e.g., 3,4,5-trihydroxyoxan-2-yl groups) .
Q. How can researchers address challenges in synthesizing the macrocyclic core of this compound?
Key synthesis hurdles include regioselective functionalization and macrocycle closure:
- Stepwise Protection-Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyls during glycosidic bond formation .
- Ring-Closing Metathesis : Optimize Grubbs catalysts for forming the undecacyclo framework while minimizing side reactions .
- HPLC Monitoring : Track intermediates in real-time to adjust reaction conditions (e.g., pH, solvent polarity) .
Q. Which computational tools are recommended for preliminary structural modeling?
- Density Functional Theory (DFT) : Calculate optimized geometries and electronic properties of the hexaoxo and dichloro regions .
- Molecular Dynamics (MD) Simulations : Predict solvation effects and conformational stability of the macrocycle in aqueous environments .
Advanced Research Questions
Q. How can quantum chemical calculations resolve contradictions in proposed reaction mechanisms for this compound?
Conflicting mechanistic hypotheses (e.g., nucleophilic vs. radical pathways) can be resolved by:
- Transition State Analysis : Use Gaussian or ORCA to compare activation energies for competing pathways .
- Kinetic Isotope Effects (KIE) : Validate computational predictions experimentally via deuterated substrates .
- Feedback Loops : Integrate experimental data (e.g., LC-MS intermediates) into computational models to refine reaction coordinates .
Q. What factorial design strategies optimize reaction yield and purity for large-scale synthesis?
- Full Factorial Design : Test variables like temperature (30–80°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. THF) to identify interactions affecting yield .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., pH and reaction time) to pinpoint optimal conditions .
- DoE Software : Leverage tools like JMP or Minitab for automated analysis of variance (ANOVA) .
Q. How can AI-driven simulations enhance stability studies under varying pH and temperature?
- COMSOL Multiphysics : Simulate degradation kinetics under extreme pH (1–13) and temperature (25–100°C) to predict hydrolysis-sensitive regions (e.g., glycosidic bonds) .
- Machine Learning (ML) : Train models on historical stability data to recommend formulation additives (e.g., buffers, excipients) .
Q. What methodologies reconcile discrepancies in reported bioactivity data across studies?
- Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols) to identify confounding variables .
- Dose-Response Replication : Repeat assays with standardized controls (e.g., IC measurements) to verify potency trends .
- Structural-Activity Landscapes : Map bioactivity variations to specific structural features (e.g., dichloro vs. methylamino groups) using QSAR models .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
